3-[(Dimethylamino)methylidene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methylidene]pentane-2,4-dione, also known by its IUPAC name 3-[(dimethylamino)methylene]-2,4-pentanedione, is an organic compound with the molecular formula C8H13NO2. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a pentane-2,4-dione structure. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethylamino)methylidene]pentane-2,4-dione typically involves the reaction of dimethylamine with pentane-2,4-dione. One common method is the condensation reaction where dimethylamine is reacted with pentane-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors where dimethylamine and pentane-2,4-dione are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pentane-2,4-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(dimethylamino)methylidene]pentane-2,4-dione is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the preparation of complex organic molecules.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a probe to investigate biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in molecular biology.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry
Industrially, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methylidene]pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Methylthio)methylidene]pentane-2,4-dione
- 3-[(Ethylamino)methylidene]pentane-2,4-dione
- 3-[(Phenylamino)methylidene]pentane-2,4-dione
Uniqueness
Compared to similar compounds, 3-[(dimethylamino)methylidene]pentane-2,4-dione is unique due to its specific dimethylamino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it particularly useful in applications where specific interactions with biological molecules are required.
Properties
IUPAC Name |
3-(dimethylaminomethylidene)pentane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(10)8(7(2)11)5-9(3)4/h5H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRNMPHVJUDOEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340746 |
Source
|
Record name | 3-[(Dimethylamino)methylidene]pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18856-72-9 |
Source
|
Record name | 3-[(Dimethylamino)methylidene]pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.